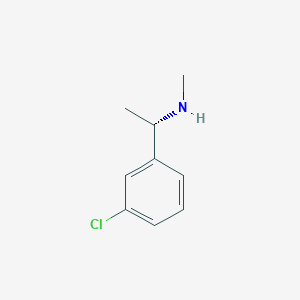

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine

Description

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

(1S)-1-(3-chlorophenyl)-N-methylethanamine |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1 |

InChI Key |

IYUOJXAYGDGASL-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Cl)NC |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-chlorophenylacetonitrile.

Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution techniques to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

The position of chlorine on the phenyl ring significantly impacts physicochemical and biological properties. For example:

- 4-Chlorophenyl derivatives : describes (S)-1-(4-chlorophenyl)-N,N,N-trimethylethan-1-aminium triflate, which exhibits a para-chlorine and quaternary ammonium structure. The para-substitution likely increases dipole moments, improving solubility in polar solvents .

Functional Group Modifications

Variations in nitrogen substitution and functional groups profoundly affect reactivity and applications:

- Primary amines : The target compound’s primary amine group contrasts with the amide in N-(3-chlorophenethyl)-4-nitrobenzamide (). Amides, synthesized via Schotten-Baumann reactions, exhibit greater hydrolytic stability but reduced basicity compared to amines .

- Quaternary ammonium salts : Compounds like those in are highly water-soluble due to their charged nature, whereas the target’s primary amine may exhibit better membrane permeability.

- Piperazine derivatives : 1-(3-Chlorophenyl)piperazine (mCPP, ) is a controlled substance with psychoactive properties, highlighting the pharmacological relevance of 3-chlorophenyl amines .

Impact of Halogenation and Fluorinated Substituents

Halogenation patterns influence lipophilicity and metabolic stability:

- Trifluoromethyl groups : (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethan-1-amine () incorporates multiple fluorine atoms, enhancing metabolic resistance and lipophilicity (MW = 277.59 g/mol) .

- Chlorine vs. fluorine : While chlorine increases molecular weight and polarizability, fluorine’s electronegativity and small atomic radius often improve bioavailability.

Research Findings and Pharmacological Implications

- Synthetic methodologies : High-yield quaternary ammonium salt synthesis () suggests that methylating agents like MeOTf could be adapted for N-methylation of the target compound.

- Fluorinated analogs : illustrates how fluorination can drastically alter physicochemical profiles, warranting exploration for drug design .

Biological Activity

(S)-1-(3-Chlorophenyl)-N-methylethan-1-amine, also known as (S)-N-methyl-3-chloro-1-phenylethanamine, is a chiral amine that has garnered attention due to its unique biological activities. This compound exhibits significant interactions with various biological targets, particularly in the context of pharmacology and neurochemistry. Below, we explore its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN

- Molecular Weight : Approximately 155.63 g/mol

- Chirality : The compound has a stereocenter at the nitrogen, leading to distinct enantiomers, with the (S) form being primarily studied due to its biological relevance.

1. Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered medications.

| Enzyme | Inhibition Type | Impact on Drug Metabolism |

|---|---|---|

| CYP1A2 | Competitive | Alters efficacy of drugs metabolized by this pathway |

2. Neurotransmitter System Interaction

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to mood disorders and anxiety. Its structural similarity to other psychoactive compounds suggests potential applications in treating psychiatric conditions.

3. Antimicrobial Properties

Although primarily focused on its neuropharmacological effects, there is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds structurally related to it have shown activity against various bacterial strains, indicating a broader spectrum of biological activity .

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can function as either an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Study on Antidepressant Effects

A study investigated the potential antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Research on Drug Interactions

Another research study focused on the drug interaction profile of this compound with common medications metabolized by CYP enzymes. The findings highlighted the importance of monitoring co-administered drugs that are substrates for CYP1A2 to avoid adverse effects due to altered metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.